molecular formula C16H15Cl2N3 B2889518 7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900291-22-7

7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2889518
CAS RN: 900291-22-7
M. Wt: 320.22
InChI Key: HLVAMRWHELJVEK-UHFFFAOYSA-N
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Description

The compound “7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are part of many natural and synthetic biologically active substances .


Molecular Structure Analysis

Pyrimidines have a six-membered ring structure with two nitrogen atoms. The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including a phenyl group, chloroethyl group, and methyl groups .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrimidines are generally stable compounds due to their aromatic nature .

Scientific Research Applications

Antiviral Research

This compound has shown promise in the field of antiviral research. Derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their potential to inhibit viral replication. The structural similarity to nucleoside analogs like remdesivir suggests that this compound could be a candidate for the development of new antiviral drugs .

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anticancer properties. Their ability to interfere with cell proliferation and induce apoptosis makes them valuable in cancer research. Studies have focused on their activity against various cancer cell lines, leading to the development of potential chemotherapeutic agents .

Enzyme Inhibition

The compound’s structure allows it to act as an enzyme inhibitor, particularly in pathways relevant to disease progression. Its interaction with enzymes like CDKs (cyclin-dependent kinases) can be crucial for therapeutic applications in diseases where such enzymes are overactive .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating a wide range of heterocyclic compounds. Its reactive chloroethyl group enables various substitutions, leading to the synthesis of novel molecules with potential pharmacological activities .

Pharmacokinetics and Drug Development

The compound’s physicochemical properties, such as solubility and stability, make it a subject of interest in pharmacokinetic studies. Understanding its behavior in biological systems is essential for drug development and optimization .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds can vary widely depending on their structure and the specific biological target. Some pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrimidines and their derivatives have a wide range of pharmacological effects, making them a promising area for future research . Further studies could focus on synthesizing new pyrimidine derivatives and investigating their biological activities.

properties

IUPAC Name

7-chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-10-13(8-9-17)15(18)21-16(19-10)14(11(2)20-21)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVAMRWHELJVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CCCl)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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